5-Bromo-2-methyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRWYBZDMNUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Methyl 1h Indole 3 Carbaldehyde
Reactions at the Aldehyde Functional Group (C-3 Position)
The aldehyde group at the C-3 position of the indole (B1671886) ring is a versatile handle for various chemical modifications, including nucleophilic additions, condensation reactions, reductions, and oxidations.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. While specific examples for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde are not extensively documented in publicly available literature, the reactivity of the indole-3-carbaldehyde core suggests that it readily participates in reactions such as the Grignard and Wittig reactions.
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would lead to the formation of secondary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the carbinol carbon.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) provides a pathway to synthesize alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond. This reaction is a powerful tool for carbon chain extension and the introduction of various substituents. masterorganicchemistry.com
Condensation Reactions for Azine Formation (e.g., Thiosemicarbazone Synthesis)
The aldehyde functionality readily undergoes condensation reactions with primary amine derivatives to form azines (compounds containing a C=N double bond). A notable example is the synthesis of thiosemicarbazones, which are known for their biological activities. The reaction involves the condensation of this compound with thiosemicarbazide, typically in a suitable solvent like ethanol (B145695), to yield the corresponding this compound thiosemicarbazone.
| Reactant 1 | Reactant 2 | Product |
| This compound | Thiosemicarbazide | This compound thiosemicarbazone |
This reaction proceeds via the formation of a hydrazone, a class of compounds characterized by the R1R2C=NNR3R4 structure.
Reductions to Hydroxymethyl or Methyl Derivatives
The aldehyde group can be selectively reduced to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions employed.
Reduction to Hydroxymethyl Derivatives: Mild reducing agents such as sodium borohydride (NaBH4) are commonly used to convert the aldehyde to the corresponding primary alcohol, (5-Bromo-2-methyl-1H-indol-3-yl)methanol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This transformation is a standard procedure in organic synthesis. Lithium aluminum hydride (LiAlH4) can also be used for this reduction. youtube.commasterorganicchemistry.com
Reduction to Methyl Derivatives: More vigorous reduction methods are required to completely reduce the aldehyde to a methyl group. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this conversion. wikipedia.orgyoutube.commasterorganicchemistry.com The Clemmensen reduction, using amalgamated zinc and hydrochloric acid, offers an alternative under acidic conditions. These reactions would yield 5-Bromo-2,3-dimethyl-1H-indole.
| Starting Material | Reagent | Product |
| This compound | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | (5-Bromo-2-methyl-1H-indol-3-yl)methanol |
| This compound | Hydrazine and a strong base (Wolff-Kishner) | 5-Bromo-2,3-dimethyl-1H-indole |
Oxidations to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid, yielding 5-Bromo-2-methyl-1H-indole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents.
Tollens' Reagent: A mild oxidizing agent, Tollens' reagent ([Ag(NH3)2]+), is known to selectively oxidize aldehydes to carboxylates. youtube.comkhanacademy.org
Potassium Permanganate: A strong oxidizing agent like potassium permanganate (KMnO4) can also effect this oxidation. libretexts.orgmasterorganicchemistry.com Careful control of reaction conditions is often necessary to avoid over-oxidation or side reactions with the indole ring.
Reactivity of the Bromo Substituent (C-5 Position) in Cross-Coupling Reactions
The bromine atom at the C-5 position of the indole ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of biaryl systems and other complex molecular architectures. The C-Br bond at the 5-position of the indole is amenable to several such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used for the formation of C-C bonds and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. rsc.orgnih.gov
Heck Reaction: The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govchemrxiv.org This reaction is a valuable method for the vinylation of aryl halides.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromoindole with a terminal alkyne. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. ajol.infoscirp.orgresearchgate.net
| Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-2-methyl-1H-indole-3-carbaldehyde |
| Heck Reaction | Alkene | 5-Alkenyl-2-methyl-1H-indole-3-carbaldehyde |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-methyl-1H-indole-3-carbaldehyde |
These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, providing access to a vast chemical space of novel indole derivatives.
Other Substitution Reactions Involving Bromine
Beyond C-C bond formation, the bromine atom at the C-5 position can participate in other transformations. For instance, it can undergo nucleophilic aromatic substitution under certain conditions or be involved in other metal-catalyzed reactions like Buchwald-Hartwig amination (for C-N bond formation) or cyanation (for introducing a nitrile group). The synthesis of related 5-bromoindole (B119039) derivatives has been achieved through direct electrophilic bromination of the indole ring using reagents like N-bromosuccinimide or bromine in a suitable solvent system. researchgate.net
Reactivity at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo substitution reactions, providing another avenue for functionalization of this compound.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The indole N-H proton can be removed by a base, and the resulting anion can react with various alkylating agents (e.g., alkyl halides) to form N-alkylated indoles. A one-pot, three-component synthesis has been developed for 1,2,3-trisubstituted indoles, which includes an N-alkylation step. rsc.org For example, 5-bromo-1,2,3-trimethylindole was successfully synthesized from 4-bromophenylhydrazine hydrochloride, butanone, and iodomethane in a rapid, one-pot procedure. rsc.org
N-Acylation: The indole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. The N-acylation of indole-3-carboxaldehyde with 3-chloroacetyl chloride has been reported. derpharmachemica.com More recently, a highly chemoselective method for the N-acylation of indoles using stable thioesters as the acyl source has been developed, with cesium carbonate (Cs₂CO₃) as a key base. beilstein-journals.org This method is tolerant of various functional groups and provides moderate to good yields of N-acylated indoles. beilstein-journals.org
| Acylating Agent | Base | Solvent | Conditions | Substrate Class |
|---|---|---|---|---|
| Thioesters | Cs₂CO₃ | Xylene | 140 °C, 12 h | Indoles, Carbazoles |
| 3-Chloroacetyl chloride | Triethylamine | Not specified | Not specified | Indole-3-carboxaldehyde |
Protecting Group Strategies at N-1
The acidic proton at the N-1 position of the indole ring in this compound often necessitates protection to prevent unwanted side reactions and to facilitate controlled derivatization at other positions. The selection of an appropriate protecting group is crucial and is dictated by its stability to the reaction conditions of subsequent steps and the ease of its eventual removal.
A common strategy for the N-protection of indole-3-carbaldehydes involves deprotonation of the N-H bond with a strong base, such as sodium hydride (NaH), to form the corresponding indole anion. This nucleophilic anion can then react with a variety of electrophiles, including alkyl, acyl, and sulfonyl halides, to install the desired protecting group.
N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups at the N-1 position can be achieved under basic conditions. For instance, N-alkylation can be performed using alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). A widely used acyl-type protecting group is the tert-butoxycarbonyl (BOC) group, which can be introduced using di-tert-butyl dicarbonate. The N-BOC protected form of indole-3-carbaldehyde is commercially available, indicating its utility in synthetic campaigns.
N-Sulfonylation: Sulfonyl groups, such as the tosyl (Ts) or benzenesulfonyl (Bs) groups, are robust protecting groups for the indole nitrogen. Their installation typically involves the reaction of the indole with the corresponding sulfonyl chloride in the presence of a base. For example, 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde has been synthesized and its structure confirmed by X-ray crystallography, highlighting the accessibility of such N-protected derivatives. The removal of sulfonyl groups can be accomplished by hydrolysis under harsh basic conditions, for instance, using potassium hydroxide in methanol (B129727). A study on the synthesis of substituted indole-3-carbaldehyde derivatives explored the introduction of various substituted N-sulfonyl phenyl groups.
The table below summarizes common protecting groups applicable to the N-1 position of the indole-3-carbaldehyde scaffold.
| Protecting Group | Reagent | Typical Conditions |
| tert-Butoxycarbonyl (BOC) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., DMAP), CH₂Cl₂ |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., NaH), DMF |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., NaH), DMF |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride (BsCl) | Base (e.g., NaH), DMF |
| Prenyl | Prenyl bromide | Base (e.g., NaH), DMF, 0-5°C |
Directed C-H Functionalization Strategies Utilizing the Aldehyde Moiety
The aldehyde group at the C-3 position of the indole ring is not only a site for direct chemical modification but can also serve as a directing group to control the regioselectivity of C-H functionalization at other positions of the indole nucleus. This approach offers a powerful and atom-economical method for the synthesis of polysubstituted indoles.
Recent research has demonstrated the utility of the C-3 aldehyde as a directing group in palladium-catalyzed C-H arylation reactions of unprotected (NH) indoles. In a notable study, a Pd(II)-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with various aryl iodides was developed. This methodology selectively furnishes C-4 arylated indoles. The optimized reaction conditions involved the use of palladium(II) acetate (B1210297) as the catalyst, silver(I) acetate as the oxidant, and trifluoroacetic acid as an additive in hexafluoroisopropanol as the solvent.
However, the substrate scope of this reaction revealed a significant limitation concerning substitution at the C-5 position of the indole ring. When 5-bromo-1H-indole-3-carbaldehyde was subjected to these reaction conditions, no C-4 arylation product was obtained. This outcome suggests that the reaction is highly sensitive to steric hindrance at the C-5 position, which prevents the catalytic cycle from proceeding effectively. This finding is critical for planning synthetic routes involving the C-H functionalization of this compound, as direct C-4 arylation via this method is unlikely to be successful.
The regiochemical outcome of C-H functionalization reactions directed by a substituent at the C-3 position of the indole ring is a subject of considerable interest. When the formyl group acts as a directing group in the aforementioned palladium-catalyzed arylation, there is a distinct preference for functionalization at the C-4 position over the electronically more favored C-2 position.
The proposed mechanism for this C-4 arylation involves a Pd(II)/Pd(IV) catalytic cycle. The reaction is thought to initiate with the coordination of the palladium catalyst to the aldehyde's oxygen atom. This is followed by a concerted metalation-deprotonation step, leading to the formation of a six-membered palladacycle intermediate through the activation of the C-4 C-H bond. Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond at the C-4 position and regenerate the Pd(II) catalyst.
The preference for C-4 functionalization is attributed to the formation of this stable six-membered palladacycle. In contrast, functionalization at the C-2 position would necessitate the formation of a less stable five-membered palladacycle. This mechanistic rationale explains the observed regioselectivity and underscores the crucial role of the directing group in controlling the site of C-H activation. It is noteworthy that other directing groups at the C-3 position, such as an acetyl group, can lead to different outcomes, including a domino C-4 arylation followed by a 3,2-carbonyl migration.
Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the molecular framework proton by proton and carbon by carbon.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy offers detailed information about the number of different types of protons and their relative positions within the molecule. For 5-Bromo-2-methyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton. The spectrum would be expected to show a singlet for the aldehyde proton (CHO), a singlet for the methyl protons (CH₃), and a broad singlet for the N-H proton of the indole (B1671886) ring. The aromatic protons on the benzene (B151609) ring would appear as a set of signals whose multiplicity and coupling constants depend on their substitution pattern. Specifically, the protons at positions 4, 6, and 7 would exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) that confirm the 5-bromo substitution.
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| NH (indole) | Broad Singlet | 1H |
| CHO (aldehyde) | Singlet | 1H |
| Aromatic H | Multiplet | 3H |
| CH₃ (methyl) | Singlet | 3H |
Note: Predicted data based on typical chemical shifts for this structural class. The exact values require experimental verification.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would characteristically show a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The carbon atoms of the indole ring, including the one bearing the bromine atom (C-5), would appear in the aromatic region, with the C-Br bond influencing the chemical shift of C-5. The signal for the methyl carbon (CH₃) would be observed in the upfield aliphatic region.
¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| C=O (aldehyde) | ~185 |
| Indole Ring Carbons | ~110-140 |
| C-Br (C-5) | ~115 |
| CH₃ (methyl) | ~10-15 |
Note: Predicted data based on typical chemical shifts. The exact values require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR experiments are often employed for definitive structural confirmation.
COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the connectivity of the aromatic protons on the benzene portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of quaternary carbons (like C-3, C-3a, C-5, and C-7a) and for confirming the position of the aldehyde and methyl groups relative to the indole core.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₁₀H₈BrNO), HRMS would measure the exact mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The high accuracy of HRMS allows for the confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.
Fragmentation Pattern Analysis for Structural Insights
In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule. The analysis of these fragments provides valuable information about the compound's structure, acting as a "fingerprint." For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or the bromine atom (Br). The resulting fragment ions are detected and help to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available literature, a complete single-crystal X-ray diffraction study for this compound has not been published. Therefore, detailed crystal data and refinement parameters are not available.
However, to provide context on the crystalline nature of related indole-3-carbaldehyde scaffolds, the crystallographic data for the closely related compound, 5-Methyl-1H-indole-3-carbaldehyde , is presented. It is crucial to note that the following data does not describe this compound but serves as a reference for the general structural features that might be anticipated.
Crystal Data and Refinement Parameters for 5-Methyl-1H-indole-3-carbaldehydenih.gov
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO |
| Formula Weight | 159.18 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.9456 (19) |
| b (Å) | 5.7029 (6) |
| c (Å) | 8.6333 (9) |
| Volume (ų) | 834.31 (15) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.8 |
This data is for 5-Methyl-1H-indole-3-carbaldehyde and is provided for comparative purposes only. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Expected IR Absorption Bands:
N-H stretch: A broad peak is expected in the region of 3200-3400 cm⁻¹ for the indole N-H group.
C-H stretch (aromatic and methyl): Peaks would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
C=O stretch (aldehyde): A strong, sharp absorption is anticipated in the range of 1650-1680 cm⁻¹, characteristic of a conjugated aldehyde.
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the indole ring system.
C-Br stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the bromo-substituent.
A study on a related compound, 5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, reported vibrational frequencies including bands at 3382, 2925, and 1624 cm⁻¹. researchgate.net
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
The electronic absorption spectrum (UV-Vis) of this compound, which provides information about its chromophoric system, has not been specifically reported. The indole ring system, conjugated with the aldehyde group, is expected to result in significant absorption in the UV region. A study on a derivative, 1-((E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetra-hydro-1H-azepin-2-ylidene)propan-2-one, showed absorption maxima (λmax) at 228, 258, 302, and 343 nm in ethanol (B145695). researchgate.net
Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for reaction monitoring and purity assessment
While specific application notes detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound are scarce, these techniques are routinely employed for compounds of this class.
GC-MS would be suitable for the analysis of this compound, allowing for the separation from volatile impurities and providing a mass spectrum for identification. The fragmentation pattern would likely show a prominent molecular ion peak (M⁺) and fragments corresponding to the loss of the bromine atom, the formyl group, and other characteristic cleavages of the indole ring.
LC-MS is a powerful tool for monitoring the synthesis of such indole derivatives and assessing their purity. nih.govnih.goveur.nl Reverse-phase HPLC, coupled with a mass spectrometer, would allow for the separation of the target compound from starting materials, byproducts, and degradation products. nih.govnih.goveur.nl For instance, a general method for the analysis of 5-Bromoindole-3-carbaldehyde (a related compound) by reverse-phase HPLC uses a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For mass spectrometry compatible applications, formic acid is typically used as the modifier. sielc.com This approach enables both quantification and structural confirmation, making it invaluable for process control and quality assurance in a research setting.
Theoretical and Computational Chemistry Studies on 5 Bromo 2 Methyl 1h Indole 3 Carbaldehyde and Analogs
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 5-Bromo-2-methyl-1H-indole-3-carbaldehyde, these calculations can elucidate its electronic structure, predict its reactivity, and determine its most stable geometric conformations.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic properties of this compound are largely dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In substituted indoles, the HOMO is typically a π-orbital delocalized over the indole (B1671886) ring, while the LUMO is a π*-orbital. The presence of a bromine atom at the C5 position, being an electron-withdrawing group, and a methyl group at the C2 position, an electron-donating group, influences the energies of these orbitals. The electron-donating methyl group tends to raise the HOMO energy level, while the electron-withdrawing bromo and carbaldehyde groups tend to lower the LUMO energy level. This combined effect is expected to reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indole-3-carbaldehydes (Note: These are illustrative values based on typical DFT calculations for similar compounds and may not represent the exact values for this compound.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole-3-carbaldehyde | -6.2 | -1.8 | 4.4 |
| 5-Bromo-indole-3-carbaldehyde | -6.3 | -2.0 | 4.3 |
| 2-Methyl-indole-3-carbaldehyde | -6.0 | -1.7 | 4.3 |
| This compound (Estimated) | -6.1 | -2.1 | 4.0 |
Electrostatic Potential and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In the MEP map of an indole-3-carbaldehyde derivative, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the oxygen atom of the carbaldehyde group is expected to be the most electron-rich site, making it a primary target for electrophiles. The indole nitrogen and the regions around the bromine atom also exhibit negative potential. The hydrogen atom of the N-H group and the hydrogen of the aldehyde group are expected to be the most electron-poor sites, indicating their susceptibility to nucleophilic attack.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, the indole ring is planar. The primary conformational flexibility arises from the rotation of the carbaldehyde group around the C3-C(aldehyde) bond.
Computational studies on similar indole-3-carbaldehydes suggest that the conformer where the carbonyl oxygen is oriented away from the C2 position is generally more stable due to reduced steric hindrance. The presence of the methyl group at the C2 position in this compound would further favor this conformation.
Table 2: Calculated Bond Lengths and Angles for an Optimized Indole-3-carbaldehyde Structure (Note: These are representative values and may differ slightly for this compound.)
| Parameter | Value | Parameter | Value |
| N1-C2 Bond Length (Å) | 1.38 | C2-N1-C7a Angle (°) | 108.5 |
| C2-C3 Bond Length (Å) | 1.37 | N1-C2-C3 Angle (°) | 110.0 |
| C3-C3a Bond Length (Å) | 1.44 | C2-C3-C3a Angle (°) | 107.0 |
| C3-C(aldehyde) Bond Length (Å) | 1.47 | C3-C(aldehyde)-O Angle (°) | 124.0 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
Transition State Characterization and Activation Energy Calculations
The Vilsmeier-Haack reaction is a common method for the formylation of indoles to produce indole-3-carbaldehydes. Computational studies of this reaction mechanism involve locating the transition state structures for the key steps, such as the electrophilic attack of the Vilsmeier reagent on the indole ring.
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For the formylation of 5-bromo-2-methyl-1H-indole, the presence of the electron-donating methyl group at the C2 position is expected to stabilize the intermediate carbocation formed during the electrophilic attack at the C3 position, thereby lowering the activation energy and facilitating the reaction.
Solvent Effects in silico Studies
The solvent in which a reaction is carried out can significantly influence its rate and outcome. In silico studies of solvent effects are often performed using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.
For reactions involving charged intermediates, such as the Vilsmeier-Haack reaction, polar solvents are generally favored as they can stabilize the charged species, thereby lowering the activation energy. Computational studies can quantify this stabilization effect and predict the optimal solvent for a given reaction. For this compound, its solubility and reactivity in different solvents can be predicted by calculating its solvation free energy. Polar solvents are expected to interact more strongly with the polar carbaldehyde group and the N-H bond of the indole ring. orientjchem.org
Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures
Synthesis of Novel Heterocyclic Scaffolds
The aldehyde functionality at the C3 position of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde is a key feature that enables its use in the synthesis of novel heterocyclic scaffolds. This is primarily achieved through condensation and multicomponent reactions.
Condensation Reactions: A prominent reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with active methylene (B1212753) compounds. arkat-usa.orgnih.gov This reaction is a classic method for forming new carbon-carbon double bonds. arkat-usa.org For instance, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst, would yield the corresponding α,β-unsaturated products. arkat-usa.orgmdpi.com These products can then undergo subsequent cyclization reactions to form various heterocyclic rings. For example, condensation with a compound containing a suitable nucleophile could lead to the formation of pyridinone or pyranone derivatives fused to the indole (B1671886) core.
Multicomponent Reactions (MCRs): The indole scaffold is a privileged structure in drug discovery, and MCRs provide an efficient way to generate libraries of complex indole-based molecules. arkat-usa.orgnih.govnih.govrsc.org 1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for such reactions. nih.govresearchgate.net It can be anticipated that this compound would be a valuable substrate in MCRs to construct diverse heterocyclic systems. For example, in a three-component reaction with an amine and a dienophile, it could lead to the formation of complex spiro- or fused-ring systems. nih.gov One such example is the synthesis of pyrimidine (B1678525) derivatives. While not specifically documented for this compound, a one-step synthesis of 5-bromo-2-substituted pyrimidines has been reported using 2-bromomalonaldehyde (B19672) and amidines, highlighting a potential pathway for creating bromo-substituted heterocyclic compounds. nih.gov
The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound based on established chemical reactions.
| Reactant(s) | Reaction Type | Resulting Heterocyclic Scaffold |
| Malononitrile | Knoevenagel Condensation | Indolyl-substituted alkene (precursor to pyridines) |
| Ethyl Cyanoacetate, Thiourea | Multicomponent Reaction | Indolyl-substituted dihydropyrimidine |
| Amine, Dienophile | Diels-Alder Reaction | Fused or Spiro-tetrahydrocarbazole |
Construction of Polycyclic Systems
The dual functionality of the aldehyde group and the bromine atom in this compound makes it an excellent building block for the construction of polycyclic systems through intramolecular cyclization and palladium-catalyzed reactions. nih.govscbt.comresearchgate.net
Intramolecular Cyclization: The aldehyde group can be transformed into various functional groups that can subsequently participate in intramolecular cyclization reactions. For instance, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, could allow for an intramolecular alkylation at the indole nitrogen or another position on the indole ring, leading to the formation of a new fused ring. Palladium-catalyzed intramolecular cyclization is a powerful tool for forming such systems. nih.govscbt.comresearchgate.netnih.gov For example, derivatives of ortho-iodoanilines tethered to internal alkynes undergo intramolecular Larock indole annulation to form tricyclic indoles. nih.gov Similarly, it is conceivable that a suitable alkyne could be introduced to the nitrogen of this compound, which could then undergo an intramolecular Heck-type reaction with the bromo-substituent to form a fused polycyclic system.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various aryl, vinyl, or alkynyl groups. Subsequent intramolecular reactions can then be employed to construct polycyclic architectures. For example, a Suzuki coupling with an ortho-formylphenylboronic acid could be followed by an intramolecular condensation to form a fused quinoline (B57606) ring system. The synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase has utilized 6-bromoindole (B116670) as a key building block for palladium-catalyzed cross-coupling to introduce complex side chains. mdpi.com This demonstrates the utility of a bromo-substituent on the indole core for building complex molecules.
Precursor in the Development of Advanced Chemical Probes (Non-Biological)
The unique electronic and structural features of the indole scaffold make it a popular component in the design of fluorescent chemosensors. nih.govnih.gov this compound can serve as a precursor for such advanced, non-biological chemical probes. The aldehyde group provides a convenient handle for introducing a receptor unit for a specific analyte, while the indole moiety can act as the core of the fluorophore.
The synthesis of such probes often involves the condensation of an aldehyde with a molecule containing a recognition site, such as an amine or a hydrazide, to form a Schiff base. nih.gov The resulting imine bond is part of a conjugated system that can exhibit changes in its fluorescence properties upon binding to an analyte. For example, a chemosensor for the detection of metal ions could be synthesized by reacting this compound with aza-crown ethers or other chelating agents. The bromine atom could further be used to tune the photophysical properties of the resulting probe or to attach it to a solid support. The development of fluorescent chemosensors for detecting metal ions like Zn2+ has been demonstrated using fused isoindole-imidazole scaffolds derived from aldehydes. nih.gov
Applications in Materials Science (e.g., precursors for functional polymers or dyes, excluding biological applications)
The reactive aldehyde and the potential for cross-coupling reactions at the bromine position make this compound a candidate for applications in materials science, particularly as a precursor for functional polymers and dyes.
Functional Dyes: The indole-3-carbaldehyde core can be used to synthesize styryl dyes. nih.gov These dyes are characterized by an aromatic or heteroaromatic ring connected to another via a vinylene bridge. They often exhibit interesting photophysical properties. The condensation of this compound with an N-alkylated quinolinium or benzothiazolium salt would be a direct route to novel cationic styryl dyes. The bromine atom in the resulting dye could be further functionalized to tune its properties or to incorporate it into a larger system.
Design and Synthesis of Chemically Diverse Compound Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology for creating collections of structurally diverse small molecules. researchgate.net this compound is an excellent starting material for the generation of such compound libraries due to its multiple points of diversification.
The aldehyde group can be readily transformed into a wide range of other functional groups or used in various carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom at the C5 position can be substituted using a variety of palladium-catalyzed cross-coupling reactions, introducing another level of diversity. The indole nitrogen can also be alkylated or acylated. By systematically varying the reagents and reaction conditions at these three positions, a large and diverse library of compounds can be generated from a single, readily available starting material. Multicomponent reactions, as mentioned earlier, are particularly well-suited for rapidly building molecular complexity and are a key tool in diversity-oriented synthesis. arkat-usa.orgnih.govnih.govrsc.org The indole scaffold is a common feature in many natural products and biologically active compounds, making libraries based on the this compound scaffold particularly interesting for screening for new biological activities.
The following table outlines the potential points of diversification on the this compound scaffold.
| Position | Functional Group | Potential Reactions for Diversification |
| C3 | Aldehyde | Knoevenagel, Wittig, Reductive Amination, Grignard Addition, Multicomponent Reactions |
| C5 | Bromo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille Cross-Coupling Reactions |
| N1 | Amine (NH) | Alkylation, Acylation, Sulfonylation |
Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Methyl 1h Indole 3 Carbaldehyde
Detailed Reaction Pathway Elucidation for Key Derivatizations
The derivatization of 5-bromo-2-methyl-1H-indole-3-carbaldehyde primarily involves reactions of the aldehyde group, such as the Knoevenagel condensation and the formation of Schiff bases.
Knoevenagel Condensation:
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. For this compound, this reaction is a common method for synthesizing more complex derivatives. researchgate.net
A plausible mechanism for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile (B47326), in the presence of a basic catalyst like piperidine (B6355638) or a solid base, can be outlined as follows rsc.orgresearchgate.net:
Deprotonation of the Active Methylene Compound: The basic catalyst abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group of this compound. This results in the formation of a tetrahedral intermediate.
Protonation: The intermediate is protonated by the conjugate acid of the catalyst or a protic solvent to form a β-hydroxy adduct.
Dehydration: Under the reaction conditions, the β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by the acidic character of the remaining proton on the carbon that was formerly part of the active methylene group and the stability of the resulting conjugated system.
Schiff Base Formation:
The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). This reaction typically proceeds via the following steps:
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.
Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the carbonyl group, forming a carbinolamine intermediate.
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine product.
Kinetic Studies of Reactions involving the Compound
In the context of Knoevenagel condensations, kinetic studies on similar systems have revealed that the reaction rate is dependent on the concentration of the aldehyde, the active methylene compound, and the catalyst. rsc.org The rate-determining step can vary depending on the specific reactants and conditions but is often the initial nucleophilic attack of the carbanion on the carbonyl group.
The following table presents hypothetical kinetic data for the Knoevenagel condensation of this compound with malononitrile, based on general observations for similar reactions.
| Reactant | Order of Reaction | Rate Constant (k) |
| This compound | 1 | |
| Malononitrile | 1 | |
| Basic Catalyst | 1 | |
| Overall Reaction | 3 | Value would be determined experimentally |
This table is illustrative and not based on experimentally determined values for the specific compound.
Isotopic Labeling Experiments to Probe Mechanisms
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of labeled atoms. nih.gov While no specific isotopic labeling studies have been reported for this compound, we can infer how such experiments could be designed based on studies of related indole (B1671886) biosynthetic pathways. For example, in the biosynthesis of indole-3-carbaldehyde derivatives in Arabidopsis, feeding experiments with labeled tryptophan have been used to trace the origin of the carbon and nitrogen atoms in the final products. nih.gov
For a Knoevenagel condensation, a deuterium (B1214612) labeling experiment could be designed to probe the mechanism of dehydration. For example, if the reaction is carried out in a deuterated solvent (e.g., D₂O) with a non-deuterated active methylene compound, the incorporation of deuterium into the final product or the starting materials could provide insights into the reversibility of the steps and the nature of the proton transfer processes.
The following table outlines a hypothetical isotopic labeling experiment for the Knoevenagel condensation.
| Experiment | Labeled Reagent | Expected Observation | Mechanistic Insight |
| 1 | Deuterated malononitrile (D₂C(CN)₂) | No deuterium in the vinylic position of the product. | Suggests that the C-H bond of the active methylene compound is broken in an irreversible step. |
| 2 | Reaction in D₂O with a basic catalyst | Possible incorporation of deuterium at the C2 position of the indole ring over time. | Indicates potential for reversible deprotonation at the C2 position under basic conditions. |
This table is a conceptual outline for potential experiments.
Influence of Substituents on Reaction Rates and Selectivity
The electronic properties of the substituents on the indole ring have a significant impact on the reactivity of this compound. The Hammett equation can be used to quantify the effect of substituents on the rates and equilibria of reactions of aromatic compounds. researchgate.net
2-Methyl Substituent: The methyl group is an electron-donating group through its inductive effect (+I). This increases the electron density of the indole ring, particularly at the C3 position, which can influence the reactivity of the adjacent aldehyde group. The presence of the methyl group at the 2-position can also exert a steric effect, potentially hindering the approach of bulky nucleophiles to the aldehyde.
A Hammett plot for a reaction series of substituted indoles can provide a quantitative measure of the sensitivity of the reaction to substituent effects. researchgate.net While a specific Hammett plot for reactions of this compound is not available, a study on the 1,2-migration in a reaction of substituted indoles yielded a ρ value of -1.64, indicating that the reaction is favored by electron-donating groups. researchgate.net
The following table summarizes the expected qualitative effects of the substituents on the rate of a hypothetical nucleophilic addition to the aldehyde group.
| Substituent | Electronic Effect | Expected Effect on Rate of Nucleophilic Addition |
| 5-Bromo | Electron-withdrawing (-I > +M) | Increase |
| 2-Methyl | Electron-donating (+I) | Decrease |
This interplay of electronic and steric effects makes predicting the precise reactivity of this compound complex and highlights the need for further experimental studies.
Emerging Research Areas and Future Directions in the Chemical Study of 5 Bromo 2 Methyl 1h Indole 3 Carbaldehyde
Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)
The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives to minimize environmental impact. For a related compound, 5-bromoindole (B119039), a green synthesis method has been developed that focuses on reducing waste and using milder reaction conditions. This patented approach involves the low-pressure liquid-phase hydrogenation of indole, followed by acetylation to protect the nitrogen, clean bromination, deacetylation, and finally, oxidative dehydrogenation to yield the 5-bromoindole product. google.com This method is highlighted as having better control over isomers and being more suitable for industrial production due to reduced corrosion and simpler equipment. google.com
While a specific green synthesis protocol for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde has not been extensively reported, the application of similar principles is a key area of future research. This includes the use of heterogeneous catalysts, such as a reusable Pt nanocluster catalyst on θ-Al2O3, which has been shown to be effective for the C-3 selective alkylation of indoles with primary alcohols under additive-free conditions. nih.gov The development of solvent-free reaction conditions, as demonstrated in the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, is another promising avenue. mdpi.com These approaches, if adapted for the synthesis of this compound, would significantly enhance the sustainability of its production.
Table 1: Comparison of Traditional vs. Green Synthesis Principles for Bromo-Indole Derivatives
| Feature | Traditional Synthesis | Green Synthesis Approach google.com |
| Starting Material | Often complex and multi-step | Indole |
| Brominating Agent | Elemental bromine | Cleaner bromination techniques |
| Catalyst | Often stoichiometric Lewis acids | Recyclable metallic catalysts |
| Solvent | Often chlorinated solvents | Greener solvents or solvent-free |
| Byproducts | Significant, often hazardous | Reduced, less hazardous |
| Process | Batch processing | Potential for continuous flow |
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The continuous flow synthesis of substituted indoles and indole-3-carbaldehydes has been successfully demonstrated. researchgate.net For instance, a one-flow synthesis of substituted indoles via sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes has been developed, showcasing the ability of microflow technology to handle unstable intermediates and improve reaction yields and reproducibility compared to batch processes.
The application of flow chemistry to the synthesis and functionalization of this compound is a logical and promising next step. A continuous flow process could be designed for its Vilsmeier-Haack formylation, a common method for its preparation. orgsyn.org Furthermore, subsequent reactions, such as the introduction of substituents at the N-H position or further functionalization of the aldehyde group, could be integrated into a multi-step flow sequence. This would enable the on-demand production of a library of derivatives based on the this compound scaffold.
Photocatalysis and Electrocatalysis in Functionalization
Photocatalysis and electrocatalysis represent cutting-edge methodologies for the functionalization of organic molecules under mild conditions, often using visible light or electricity as the driving force. These techniques are particularly attractive for the late-stage functionalization of complex molecules.
Photocatalysis: The direct C-H functionalization of indoles using photocatalysis is a rapidly developing field. While specific studies on this compound are yet to be published, research on related bromo-indoles provides valuable insights. For example, the photocatalytic C-H functionalization of indoles with iodoarenes has been achieved using a palladium catalyst system. The functionalization of 3-halogenated 2-CF3-indoles has also been demonstrated through palladium-catalyzed cross-coupling reactions with phenylboronic acid and phenylacetylene. nih.gov These precedents suggest that the C-4, C-6, or C-7 positions of the this compound ring could be targeted for functionalization using photocatalytic methods.
Electrocatalysis: Organic electrosynthesis offers a green and efficient alternative to traditional redox reactions, as it uses electrons as traceless reagents. gre.ac.uk The electrochemical synthesis of indoles from non-indole-based starting materials has been reported. nih.gov Moreover, the functionalization of the indole nucleus through electrochemical methods is an active area of research. Future work could explore the electrochemical reduction of the aldehyde group in this compound to an alcohol or the coupling of the indole nucleus with other molecules through electrochemically generated intermediates.
Development of Novel Stereoselective Transformations
The development of stereoselective reactions to create chiral molecules is of paramount importance in medicinal chemistry. For this compound, the aldehyde functionality provides a handle for various enantioselective transformations.
Future research will likely focus on the development of novel catalytic enantioselective additions to the carbonyl group. This could involve the use of chiral catalysts for reactions such as aldol (B89426) additions, Henry reactions, or the addition of organometallic reagents to generate chiral secondary alcohols. Furthermore, the indole nucleus itself can participate in enantioselective reactions. For example, an enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines has been achieved using a chiral phosphoric acid catalyst. rsc.org Drawing inspiration from this, it is conceivable to design enantioselective Friedel-Crafts-type reactions where the this compound acts as the nucleophile, attacking a prochiral electrophile. The development of such reactions would open up new avenues for the synthesis of complex, enantioenriched indole-containing molecules.
Rational Design of New Reagents and Catalysts Tailored for Indole Chemistry
The rational design of catalysts and reagents is crucial for achieving high selectivity and efficiency in chemical transformations. In the context of this compound, this involves developing catalysts that can selectively functionalize specific positions of the indole ring or the aldehyde group.
Recent advancements have shown that catalyst control can direct the site-selective C-H functionalization of indole derivatives. For instance, palladium catalysis has been used for the carbonylative synthesis and functionalization of indoles. nih.gov Supported rhodium catalysts have been employed for the synthesis of 3-substituted indoles. rsc.org The future direction in this area for this compound will involve the design of "designer catalysts" that can differentiate between the various C-H bonds on the indole nucleus, allowing for precise and predictable functionalization. This could be achieved through the use of directing groups or by tuning the electronic and steric properties of the catalyst. Furthermore, the development of new reagents for the functionalization of the aldehyde group, such as novel phosphonium (B103445) ylides for Wittig-type reactions or new sources of nucleophiles for addition reactions, will continue to be an important area of research.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-1H-indole-3-carbaldehyde?
The synthesis of brominated indole carbaldehydes typically involves formylation or oxidation strategies. While direct evidence for this compound is limited, analogous methods include:
- Vilsmeier-Haack formylation : A classic approach to introduce aldehyde groups at the 3-position of indoles. For brominated derivatives, this reaction may proceed under controlled conditions using POCl₃ and DMF .
- Bromination followed by oxidation : Bromination of 2-methylindole (as in ) could yield intermediates, which are then oxidized to the carbaldehyde. Oxidation of methyl groups (e.g., using MnO₂ or CrO₃) may require optimization to avoid over-oxidation .
- CuI-catalyzed coupling : and highlight CuI-mediated azide-alkyne cycloadditions for indole derivatives, suggesting potential for functionalizing the core structure .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm, while bromine-induced deshielding affects adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H] for CHBrNO: 248.97) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for related brominated indole carbaldehydes (e.g., and ) .
Q. What are the key applications of this compound in academic research?
- Medicinal Chemistry : Brominated indoles are precursors for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The aldehyde group enables Schiff base formation for metal coordination studies .
- Materials Science : As a ligand in coordination polymers or catalysts, leveraging its electron-rich indole core and halogen substituents .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Reaction Monitoring : Use TLC or in-situ IR to track aldehyde formation and minimize side reactions (e.g., over-oxidation).
- Solvent and Catalyst Screening : Polar aprotic solvents (DMF, PEG-400) and catalysts like CuI improve reaction efficiency, as seen in and for related compounds .
- Purification Strategies : Flash chromatography (e.g., 70:30 EtOAc/hexane) or recrystallization resolves impurities. highlights water precipitation for similar indoles .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Stereoelectronic Effects : Bromine’s electron-withdrawing nature alters chemical shifts. Compare with databases (e.g., PubChem) or computational models (DFT) for validation .
- Crystallographic Validation : If NMR data conflicts, single-crystal X-ray diffraction (as in and ) provides definitive structural proof .
Q. What experimental design considerations are critical for studying the stability of this compound?
Q. How can the aldehyde group be selectively functionalized without affecting the bromine substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
